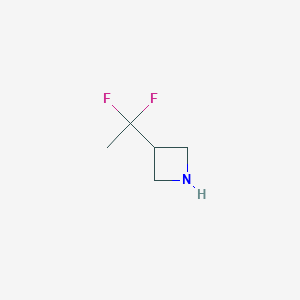

3-(1,1-Difluoroethyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-5(6,7)4-2-8-3-4/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGCOQFHTOFOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 1,1 Difluoroethyl Azetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core: Pathways and Selectivity

The significant ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity, making it susceptible to ring-opening reactions under various conditions. rsc.org This reactivity lies between the highly strained aziridines and the more stable five-membered pyrrolidines. rsc.org Ring-opening can be initiated by nucleophiles, acids, or photochemical methods, with the regioselectivity of the attack being a key consideration.

Pathways and Mechanisms: Ring-opening reactions of azetidines typically require activation, often through protonation or Lewis acid coordination to the nitrogen atom, which enhances the electrophilicity of the ring carbons. nih.gov The subsequent nucleophilic attack can lead to cleavage of either the C2-N or C4-N bond. The regioselectivity is influenced by both electronic and steric factors of the substituents on the ring. nih.gov

For a 3-substituted azetidine like 3-(1,1-difluoroethyl)azetidine, nucleophilic attack is expected to occur at the C2 or C4 positions. The 1,1-difluoroethyl group at C3 exerts a strong electron-withdrawing inductive effect, which could influence the electron density at the adjacent ring carbons and the basicity of the nitrogen atom.

Acid-Mediated Ring Opening: Studies on N-substituted aryl azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition. researchgate.net This process often involves protonation of the azetidine nitrogen, followed by nucleophilic attack from a pendant group. researchgate.net The stability of the azetidine ring in acidic conditions is highly dependent on the pKa of the azetidine nitrogen; a lower pKa can enhance stability by disfavoring the initial protonation step required for ring-opening. researchgate.net

Photochemical Strategies: Photochemical methods, such as the Norrish–Yang cyclization, can be employed to synthesize highly strained azetidinols, which can then undergo subsequent ring-opening reactions. nih.gov Visible light-mediated aza Paternò–Büchi reactions also provide a pathway to functionalized azetidines through [2+2] cycloaddition, and the resulting products can be further manipulated through ring-opening of the N-O bond in the case of oxime precursors. nih.gov

The table below summarizes general conditions for azetidine ring-opening, which would be applicable to derivatives of this compound.

| Reaction Type | Reagents/Conditions | Expected Product Type | Reference |

| Acid-Mediated Intramolecular | Acidic pH (e.g., pH 1.8) | Rearranged lactams/lactones | researchgate.net |

| Nucleophilic Ring Opening | Nucleophile (e.g., halides), Lewis Acid | γ-Haloamines | nih.gov |

| Photochemical Ring Opening | Visible light, photocatalyst (e.g., Ir(ppy)₃) | Functionalized azetidines/ring-opened products | nih.gov |

Functional Group Transformations at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization, behaving as a typical secondary amine. Its nucleophilicity allows for a variety of transformations, including alkylation, acylation, arylation, and sulfonylation. These reactions are crucial for incorporating the azetidine scaffold into larger molecules and modulating its physicochemical properties.

N-Alkylation and N-Acylation: Standard N-alkylation conditions, using alkyl halides in the presence of a base, can be applied to the azetidine nitrogen. Similarly, N-acylation with acyl chlorides or anhydrides proceeds readily. For more complex substrates, base-promoted α-alkylation of N-borane complexes of azetidine-2-carbonitriles has been shown to be a diastereoselective method for introducing substituents. rsc.org

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed coupling reactions are powerful methods for the N-arylation of azetidines, allowing for the formation of C(sp²)-N bonds with aryl halides and pseudohalides. researchgate.net These methods have largely replaced harsher classical techniques like the Goldberg reaction or nucleophilic aromatic substitution. researchgate.net The choice of ligand is critical for achieving high yields and broad substrate scope. nih.gov

Other Transformations: The azetidine nitrogen can also participate in aza-Michael additions. For instance, N-Boc-azetidin-3-one can be converted to an ylidene acetate, which then undergoes aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted azetidines. researchgate.net

The following table provides examples of common N-functionalization reactions applicable to the this compound scaffold.

| Transformation | Reagents and Conditions | Product |

| N-Alkylation | R-X, Base (e.g., K₂CO₃) | N-Alkyl-3-(1,1-difluoroethyl)azetidine |

| N-Arylation (Buchwald-Hartwig) | Ar-Br, Pd catalyst, Ligand, Base | N-Aryl-3-(1,1-difluoroethyl)azetidine |

| N-Acylation | RCOCl, Base (e.g., Et₃N) | N-Acyl-3-(1,1-difluoroethyl)azetidine |

| Aza-Michael Addition | Michael acceptor, Base | N-Adduct of this compound |

Reactivity Profiles of the 1,1-Difluoroethyl Group within the Azetidine Scaffold

The 1,1-difluoroethyl group is generally stable under many reaction conditions. Its primary reactivity involves potential elimination of hydrogen fluoride (B91410) (HF) to form a fluoroalkene, a transformation that typically requires harsh basic or thermal conditions.

Elimination Reactions: The presence of two fluorine atoms on the same carbon atom acidifies the adjacent methyl protons, making them susceptible to deprotonation by a strong base. Subsequent elimination of a fluoride ion (E1cB mechanism) or a concerted elimination (E2 mechanism) would lead to the formation of 3-(1-fluoroethenyl)azetidine. According to Zaitsev's rule, elimination reactions tend to form the more substituted, and thus more stable, alkene. rsc.orgdigitellinc.com However, the specific conditions required to induce such an elimination from a 1,1-difluoroethyl group on an azetidine ring are not specifically documented and would likely require forcing conditions that might also promote ring-opening of the strained azetidine core.

Stability under Reaction Conditions: The gem-difluoroalkyl moiety is robust and generally unreactive towards many common reagents used in organic synthesis, including mild acids, bases, and many transition metal catalysts under typical cross-coupling conditions. nih.gov This stability allows for extensive modification of other parts of the molecule, such as the azetidine nitrogen, without affecting the difluoroethyl group. For instance, it is expected to be stable under the conditions used for N-arylation or N-alkylation of the azetidine ring.

Palladium-Catalyzed and Other Metal-Mediated Transformations

While specific palladium-catalyzed reactions involving this compound as a substrate are not prominently reported, the azetidine moiety itself can participate in various cross-coupling reactions, primarily through functionalization at the nitrogen atom.

Buchwald-Hartwig Amination: As mentioned in section 3.2, the secondary amine of the azetidine ring is an excellent substrate for Buchwald-Hartwig amination, allowing for its coupling with a wide range of aryl and heteroaryl halides or triflates. nih.govresearchgate.net This reaction would produce N-aryl-3-(1,1-difluoroethyl)azetidines. The success of these couplings often relies on the use of specialized phosphine (B1218219) or carbene ligands to promote the catalytic cycle. researchgate.net

Suzuki and Heck Reactions: The direct participation of the C-H bonds of the azetidine ring in Suzuki or Heck reactions is not typical. However, if the azetidine ring is appropriately pre-functionalized (e.g., as an N-aryl derivative where the aryl group bears a halide or boronic acid), it can be incorporated into molecules via these powerful C-C bond-forming reactions. digitellinc.comacs.orgacs.org For instance, an N-(4-bromophenyl)-3-(1,1-difluoroethyl)azetidine could undergo a Suzuki coupling with a boronic acid. digitellinc.com

Defluorinative Coupling: A related area of reactivity involves the palladium-catalyzed defluorinative coupling of gem-difluoroalkenes with boronic acids. nih.gov This reaction proceeds through a proposed β-fluoride elimination from a palladium(II) intermediate. nih.gov While this reaction does not directly involve the azetidine scaffold, it highlights a potential metal-mediated pathway for the transformation of gem-difluoro groups, which could theoretically be applied to derivatives of this compound if an appropriate unsaturated precursor could be formed.

The table below outlines potential palladium-catalyzed reactions involving derivatives of this compound.

| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | This compound | Aryl Halide | Pd(OAc)₂, Ligand, Base | N-Aryl Azetidine |

| Suzuki Coupling | N-Aryl(Br)-3-(1,1-difluoroethyl)azetidine | Boronic Acid | Pd Catalyst, Base | N-Biaryl Azetidine |

| Heck Reaction | N-Aryl(I)-3-(1,1-difluoroethyl)azetidine | Alkene | Pd Catalyst, Base | N-Aryl(alkenyl) Azetidine |

Radical-Mediated Reactions and Pathways

Radical chemistry offers unique pathways for the functionalization of heterocyclic systems. While specific radical reactions of this compound are not well-documented, general principles from related systems provide insight into potential transformations.

Generation of Azetidine-based Radicals: Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. digitellinc.com For example, 3-aryl-azetidine-3-carboxylic acids can undergo photoredox-catalyzed decarboxylation to form tertiary benzylic azetidine radicals. researchgate.netdigitellinc.com These radicals can then engage in intermolecular reactions, such as addition to activated alkenes, to form C-C bonds. researchgate.netdigitellinc.com Applying this logic, a precursor like this compound-2-carboxylic acid could potentially generate a radical at the C2 position.

Reactivity of gem-Difluoroalkyl Radicals: The generation of a radical on the carbon bearing the two fluorine atoms (α,α-difluoroethyl radical) is another possibility. Perfluoroalkyl radicals are well-known species in organic synthesis and can be generated from precursors like alkyl 2-bromo-2,2-difluoroacetates. nih.gov These radicals readily add to alkenes and other unsaturated systems. nih.gov

Strain-Release Radical Reactions: Radical-initiated strain-release difunctionalization of azabicyclo[1.1.0]butanes (ABBs) provides a modular route to substituted azetidines. acs.org For example, the addition of an SF₅ radical to ABBs initiates a ring-opening cascade that results in the formation of N–SF₅ azetidines. acs.org This highlights how radical processes can be coupled with the release of ring strain to drive complex transformations.

Minisci-type Reactions: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. acs.org Radicals generated from gem-difluorinated cycloalkane building blocks (like carboxylic acids or trifluoroborates) have been successfully used in Minisci reactions to functionalize heterocyclic systems. acs.org A radical generated from a derivative of this compound could potentially participate in similar C-H functionalization reactions.

Advanced Characterization Techniques for 3 1,1 Difluoroethyl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of 3-(1,1-Difluoroethyl)azetidine. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring atoms. For this compound, the spectrum is expected to show signals corresponding to the azetidine (B1206935) ring protons and the methyl protons of the ethyl group. The protons on the carbon atoms adjacent to the fluorine atoms will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. oregonstate.eduthieme-connect.de A key feature for this molecule would be the signal for the carbon atom bonded to two fluorine atoms (CF₂), which typically appears as a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine (¹JCF) coupling. oregonstate.edu The signals for the adjacent carbons will also be split by smaller two-bond (²JCF) and three-bond (³JCF) couplings. The electronegative fluorine atoms cause a significant downfield shift for the CF₂ carbon.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique. nih.gov It provides direct information about the chemical environment of the fluorine atoms. nih.gov For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal would be split into a quartet by the three equivalent protons of the adjacent methyl group (³JHF coupling).

Illustrative NMR Data for this compound

The following table presents predicted chemical shifts (δ) and coupling constants (J). Actual experimental values may vary based on solvent and other conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Assignment |

| ¹H | 3.5 - 3.9 | m | - | CH₂ (ring, position 2, 4) |

| ¹H | 2.8 - 3.2 | m | - | CH (ring, position 3) |

| ¹H | 1.8 - 2.1 | t | ³JHF ≈ 18-20 Hz | CH₃ (ethyl group) |

| ¹³C | 115 - 125 | t | ¹JCF ≈ 240-250 Hz | CF₂ (ethyl group) |

| ¹³C | 50 - 60 | m | - | CH₂ (ring, position 2, 4) |

| ¹³C | 35 - 45 | t | ²JCF ≈ 20-25 Hz | CH (ring, position 3) |

| ¹³C | 20 - 30 | tq | ²JCF ≈ 20-25 Hz, ³JHF ≈ 5-7 Hz | CH₃ (ethyl group) |

| ¹⁹F | -90 to -110 | q | ³JHF ≈ 18-20 Hz | CF₂ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound, which serves to confirm its elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass accuracy typically within 5 ppm, allowing for the calculation of a unique molecular formula.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. For this compound, ESI would likely be used to generate the protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretical value calculated from the atomic masses of its constituent elements.

HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass |

| C₅H₉F₂N | [M]⁺ | 121.0697 |

| C₅H₁₀F₂N | [M+H]⁺ | 122.0775 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. americanpharmaceuticalreview.commdpi.com These methods are complementary and are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of bonds with a changing dipole moment. Key expected absorptions for this molecule include N-H stretching from the secondary amine, C-H stretching from the alkyl portions, and C-N stretching from the azetidine ring. A particularly strong and characteristic absorption is expected for the C-F stretching modes. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (laser). It is sensitive to vibrations that cause a change in the polarizability of a bond. It is especially useful for analyzing non-polar bonds and symmetric stretching modes that may be weak or absent in the IR spectrum.

Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C-N Stretch | Azetidine Ring | 1150 - 1250 | Medium | Medium |

| C-F Stretch | Difluoroalkane | 1000 - 1150 | Strong | Medium-Weak |

| CH₂ Bend | Alkyl | 1440 - 1480 | Medium | Medium |

| N-H Bend | Secondary Amine | 1500 - 1650 | Medium-Weak | Weak |

| Azetidine Ring Puckering | Ring Skeleton | 800 - 1000 | Medium | Medium |

X-ray Diffraction Analysis for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure in the solid state. nih.govmdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and configuration.

For this compound, an X-ray diffraction analysis would definitively establish the puckering of the four-membered azetidine ring and the spatial orientation of the 1,1-difluoroethyl substituent relative to the ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine N-H group, in the crystal lattice. As of now, no public crystal structure data for this specific compound appears to be available.

Data Obtained from a Hypothetical X-ray Diffraction Analysis

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces |

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

Gas Chromatography (GC): Given its predicted boiling point of approximately 104.4 °C, GC is a suitable technique for purity analysis. chemicalbook.com The sample is vaporized and passed through a capillary column. Separation is based on the compound's volatility and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while coupling GC to a Mass Spectrometer (GC-MS) allows for the identification of impurities.

Typical GC Parameters for Analysis

| Parameter | Description |

| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | FID or MS |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. mdpi.com For a polar compound like this compound, reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) could be employed. Detection can be challenging as the molecule lacks a strong UV chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS) would be required for effective analysis.

Typical HPLC Parameters for Analysis

| Parameter | Description |

| Column | Reversed-Phase (e.g., C18) or HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution |

| Detector | ELSD, CAD, or MS |

Computational and Theoretical Studies on Difluoroethyl Azetidines

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. nih.govanu.edu.au Methods like Hartree-Fock theory and post-Hartree-Fock methods are used to solve the Schrödinger equation, providing detailed information on molecular orbitals, charge distribution, and geometric parameters. emerginginvestigators.org Fluorination, as seen in 3-(1,1-difluoroethyl)azetidine, significantly influences these properties due to the high electronegativity of fluorine, making computational analysis essential for understanding its behavior. emerginginvestigators.org

The introduction of a 1,1-difluoroethyl group at the 3-position of the azetidine (B1206935) ring is expected to have profound effects on its electronic landscape. The two fluorine atoms act as strong electron-withdrawing groups, which can alter the charge distribution across the entire molecule. This inductive effect can impact the basicity of the azetidine nitrogen and the reactivity of the ring.

Conformational analysis of the azetidine ring is also a key area of study. The four-membered ring is not perfectly planar and can undergo a puckering motion. The substituent at the 3-position influences the thermodynamics of this puckering. For this compound, quantum chemical calculations can predict the most stable conformation, considering the steric bulk and electronic nature of the difluoroethyl group. These calculations help determine the preferred orientation of the substituent relative to the ring (axial vs. equatorial-like positions in the puckered conformation) and the rotational barriers of the C-C bond connecting the substituent to the ring. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Substituted Azetidine Ring

| Parameter | Typical Value | Description |

| C-N Bond Length | 1.47 - 1.49 Å | The length of the carbon-nitrogen bonds within the azetidine ring. |

| C-C Bond Length | 1.54 - 1.56 Å | The length of the carbon-carbon bonds within the azetidine ring. |

| C-N-C Bond Angle | ~88° - 90° | The angle between two carbon atoms and the nitrogen atom in the ring. |

| Ring Puckering Angle | 20° - 35° | The dihedral angle that defines the degree of non-planarity of the azetidine ring. |

Note: These values are illustrative and derived from general computational studies on substituted azetidines. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for elucidating reaction mechanisms in organic chemistry due to its balance of computational cost and accuracy. osti.gov DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a step-by-step description of how reactants are converted into products. nih.govfrontiersin.org

For reactions involving this compound, DFT can be used to understand how the difluoroethyl substituent influences reactivity. For instance, in nucleophilic substitution reactions at the azetidine nitrogen or ring-opening reactions, DFT can model the energy barriers for different pathways. nih.gov The strong electron-withdrawing nature of the CF2 group can affect the stability of charged intermediates or transition states, potentially altering reaction rates and selectivity. ijcce.ac.irnih.gov

DFT studies are also crucial for understanding cycloaddition reactions, a common method for synthesizing azetidine rings. nih.gov By calculating the activation energies for different approaches of the reacting molecules, DFT can predict the stereochemical and regiochemical outcomes of such reactions, guiding synthetic efforts. nih.gov The presence of the difluoroethyl group would be a key factor in these models, influencing both the electronic and steric interactions during the reaction. emerginginvestigators.org

Molecular Modeling for Prediction of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict how a molecule will behave in a chemical reaction. This includes analyzing frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and steric hindrance to forecast reactivity and selectivity. arxiv.org

For this compound, molecular modeling can provide significant predictive power. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy and location of the HOMO indicate where the molecule is most likely to act as a nucleophile (electron donor), while the LUMO indicates the most likely site for electrophilic attack (electron acceptor). The electron-withdrawing difluoroethyl group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted azetidine.

Electrostatic potential maps visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the region around the nitrogen atom would be expected to have a less negative potential compared to non-fluorinated analogues, indicating reduced basicity. Conversely, the carbon atom attached to the two fluorine atoms would be highly electron-deficient. These models are invaluable for predicting how the molecule will interact with other reagents, thereby guiding the design of selective chemical transformations. emerginginvestigators.org

Analysis of Ring Strain and Energetic Properties of Azetidine Systems

The azetidine ring is characterized by significant ring strain, estimated to be around 25-26 kcal/mol. rsc.orgrsc.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a defining feature of azetidine chemistry, making the ring susceptible to opening reactions, which release this energy. rsc.orgnih.govbeilstein-journals.org

Computational analysis allows for the precise calculation of the strain energy and heat of formation for substituted azetidines. By comparing the calculated energy of the molecule with that of a strain-free reference compound, a quantitative measure of the ring strain can be obtained. These calculations can help to predict the thermal stability of this compound and its potential as a building block for materials where controlled energy release is a desirable property. nih.gov

Table 2: Comparison of Ring Strain in Small Cyclic Compounds

| Compound | Ring Size | Heteroatom | Approximate Ring Strain (kcal/mol) |

| Cyclopropane (B1198618) | 3 | None | 27.5 |

| Aziridine | 3 | Nitrogen | 27.0 |

| Oxetane | 4 | Oxygen | 25.5 |

| Azetidine | 4 | Nitrogen | 25.8 |

| Cyclobutane (B1203170) | 4 | None | 26.5 |

Source: Data compiled from studies on strained-ring systems. rsc.orgrsc.org

Utility of 3 1,1 Difluoroethyl Azetidine As a Versatile Synthetic Building Block in Academic Research

Strategic Intermediate in the Synthesis of Complex Molecular Architectures

The azetidine (B1206935) core is a privileged motif found in numerous natural products and pharmaceutically active compounds. nih.govfrontiersin.org However, its synthesis has historically been challenging. eurekalert.orgnih.gov Recent advancements have made functionalized azetidines like 3-(1,1-difluoroethyl)azetidine more accessible, positioning them as key strategic intermediates for constructing intricate molecular designs. sciencedaily.comuni-muenchen.de

The value of this compound as a building block stems from several factors:

Defined Exit Vectors: The azetidine ring provides a rigid, three-dimensional scaffold with well-defined points for further chemical elaboration. The ring nitrogen and the carbon backbone can be functionalized to introduce additional complexity and build larger molecular architectures. nih.gov

Strain-Release Chemistry: The inherent ring strain of the azetidine can be harnessed in certain reactions to facilitate the formation of more complex fused or spirocyclic systems, providing access to novel chemical space. researchgate.net

Robustness: The 1,1-difluoroethyl group is exceptionally stable under many synthetic conditions, allowing it to be carried through multi-step sequences without degradation. The C-F bond is the strongest single bond to carbon, conferring significant chemical inertness. acs.org

In a typical synthetic campaign, the nitrogen of the this compound ring can be derivatized through standard reactions like alkylation, acylation, or reductive amination. This allows for the straightforward coupling of the azetidine core to other complex fragments, making it an ideal component for convergent synthesis strategies.

| Feature | Implication in Synthesis |

| Rigid Azetidine Core | Provides predictable geometry and stereochemical control in subsequent reactions. |

| Reactive Nitrogen Atom | Serves as a primary handle for coupling with other synthetic intermediates. |

| Stable Difluoroethyl Group | Resists common reaction conditions, ensuring its integrity throughout a synthetic route. |

| Three-Dimensionality | Enables the creation of non-planar molecules with improved pharmacological properties. |

Development of Conformationally Constrained Analogues for Structure-Activity Relationship Studies

Understanding the precise three-dimensional arrangement of a molecule required for optimal interaction with a biological target is a central goal of medicinal chemistry. This is often achieved by studying Structure-Activity Relationships (SAR), where systematic structural modifications are made to a lead compound to map its pharmacophore. The rigid nature of the azetidine ring makes this compound an excellent scaffold for this purpose. nih.govnih.gov

By incorporating the this compound moiety into a biologically active molecule, chemists can lock a portion of the molecule into a specific, restricted conformation. Unlike flexible aliphatic chains, the four-membered ring significantly reduces the number of accessible rotational states. This conformational constraint helps to:

Deconvolute SAR: By reducing molecular flexibility, it becomes easier to determine which specific conformation is responsible for biological activity.

Enhance Potency: Pre-organizing a molecule into its bioactive conformation can reduce the entropic penalty of binding to a receptor, potentially leading to a significant increase in potency.

Improve Selectivity: Different receptor subtypes may require distinct ligand conformations for binding. A conformationally constrained analogue can be designed to fit one target preferentially over others, thereby improving selectivity and reducing off-target effects.

The 1,1-difluoroethyl substituent further refines the conformational properties of the scaffold, influencing local stereoelectronics without adding significant steric bulk, making it a subtle but powerful tool for probing molecular recognition events. acs.org

Role in Fragment-Based and Scaffold-Hopping Research Methodologies

Modern drug discovery often employs innovative strategies like Fragment-Based Drug Discovery (FBDD) and scaffold hopping to identify novel lead compounds. nih.govarxiv.org this compound is an ideal candidate for inclusion in fragment libraries used in these approaches.

In Fragment-Based Drug Discovery (FBDD): FBDD involves screening collections of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov These initial hits are then grown or linked to produce more potent leads. This compound possesses several characteristics of an ideal fragment:

Low Molecular Weight and Complexity: It adheres to the "Rule of Three," a common guideline for fragment properties.

High sp³ Character: The saturated, non-planar ring introduces three-dimensionality, a desirable trait that often leads to improved solubility and pharmacokinetic properties compared to flat aromatic fragments.

Defined Vectors for Elaboration: The nitrogen atom provides a clear and synthetically tractable point for fragment evolution once a binding mode is identified.

In Scaffold Hopping: Scaffold hopping is a computational or experimental strategy aimed at replacing the core structure (scaffold) of a known active compound with a functionally equivalent but structurally novel one. arxiv.org This is often done to escape existing patent space, improve properties, or find new modes of interaction. The this compound moiety can serve as a bioisosteric replacement for other cyclic systems, such as piperidines, morpholines, or even aromatic rings, offering a novel and rigid three-dimensional alternative that can present key binding features in a different spatial orientation. researchgate.net

| Methodology | Application of this compound |

| Fragment-Based Drug Discovery | Used as a 3D-rich fragment in screening libraries to identify initial hits. |

| Scaffold Hopping | Serves as a novel replacement scaffold for existing molecular cores to generate new intellectual property and improve drug-like properties. |

Bioisosteric Replacement Strategies for Modulating Molecular Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, is a fundamental tactic in drug design used to fine-tune a molecule's characteristics. nih.govresearchgate.netctppc.org The this compound unit combines two powerful bioisosteric elements: the azetidine ring and the geminal difluoro group.

The Azetidine Ring as a Bioisostere: The azetidine ring is often used as a bioisostere for larger, more flexible, or more metabolically labile heterocycles. For instance, it can replace a morpholine (B109124) or piperidine (B6355638) ring to increase rigidity, alter basicity (pKa), and improve metabolic stability, as the smaller ring is less prone to oxidative metabolism by cytochrome P450 enzymes. sciencedaily.comresearchgate.net

The 1,1-Difluoroethyl Group as a Bioisostere: The difluoromethylene (CF₂) group is a well-established bioisostere for various functionalities. Its key applications include:

Metabolic Blocking: Replacing a metabolically vulnerable C-H bond with a stable C-F bond can prevent oxidative metabolism at that position, thereby increasing the half-life of a drug. acs.org

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of adjacent functional groups, which can be used to optimize ionization at physiological pH and improve cell permeability.

Hydrogen Bond Mimicry: The CF₂ group can act as a weak hydrogen bond acceptor, mimicking the interactions of an ether oxygen or a carbonyl group.

By combining these features, the this compound moiety can be used to replace larger or more problematic groups in a lead compound to simultaneously enhance metabolic stability, improve solubility, and fine-tune receptor binding interactions.

| Bioisosteric Replacement | Original Group | Advantage of Replacement |

| Azetidine Ring | Piperidine, Morpholine | Increased rigidity, improved metabolic stability, altered pKa. |

| 1,1-Difluoroethyl Group | Ethyl, Isopropyl | Blocks metabolic oxidation, modulates local electronics. |

| 1,1-Difluoroethyl Group | Carbonyl, Ether | Mimics hydrogen bond accepting capability with enhanced stability. |

Precursor for Novel Functional Materials in Chemical Science

While the primary applications of fluorinated azetidines are in medicinal chemistry, their unique properties also make them intriguing building blocks for materials science. The incorporation of fluorine into polymers or other materials can impart valuable properties such as thermal stability, chemical resistance, and altered surface characteristics (e.g., hydrophobicity).

Although less explored, this compound could serve as a monomer or functionalizing agent for creating specialized materials:

Fluorinated Polymers: Polymerization involving the azetidine ring (e.g., through ring-opening polymerization) could lead to novel fluorinated polyamines with unique thermal and dielectric properties.

Energetic Materials: While different substitution patterns are more common, the high nitrogen content and density of azetidine derivatives have led to their investigation in the field of high-energy materials. Functionalization with groups like the 1,1-difluoroethyl moiety could be used to modulate the stability and energetic performance of such materials. researchgate.net

The development of synthetic methodologies that provide access to compounds like this compound opens the door not only for new pharmaceuticals but also for the exploration of new classes of functional materials with tailored properties.

Future Research Directions and Emerging Trends in Difluoroethyl Azetidine Chemistry

Development of More Efficient and Sustainable Synthetic Methods (e.g., Green Chemistry Aspects)

The synthesis of highly functionalized azetidines, especially those bearing fluorine atoms, often involves multi-step sequences that may utilize hazardous reagents and generate significant waste. A key future direction is the development of more efficient and environmentally benign synthetic methodologies, aligning with the principles of green chemistry.

Current synthetic strategies for fluorinated azetidines often rely on traditional methods that can be resource-intensive. For instance, the introduction of the difluoroethyl moiety can be challenging. Future approaches are expected to focus on catalytic and more atom-economical methods.

Key Green Chemistry Considerations for Future Syntheses:

| Green Chemistry Principle | Application in 3-(1,1-Difluoroethyl)azetidine Synthesis |

| Catalysis | Development of novel catalytic systems (e.g., transition metal or organocatalysts) for the direct difluoroethylation of azetidine (B1206935) precursors. This would replace stoichiometric reagents, reducing waste. Photo-induced copper catalysis has shown promise in the synthesis of azetidines via [3+1] radical cascade cyclization, a strategy that could be adapted. researchgate.net |

| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the azetidine core, moving away from petroleum-based precursors. |

| Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or bio-derived solvents. The use of greener solvents is a key aspect of sustainable heterocycle synthesis. frontiersin.org |

| Energy Efficiency | Utilization of microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. benthamdirect.com Microwave-assisted synthesis has been highlighted as an eco-friendly and energy-efficient method for generating fluorinated heterocycles. benthamdirect.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as cycloaddition reactions. nih.gov |

One promising avenue is the late-stage C-H functionalization of the azetidine ring, which would allow for the direct introduction of the 1,1-difluoroethyl group onto a pre-formed azetidine scaffold, significantly shortening synthetic sequences.

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent ring strain of the azetidine core dictates much of its reactivity, often leading to ring-opening reactions. rsc.orgmagtech.com.cn The presence of the electron-withdrawing 1,1-difluoroethyl group at the 3-position is expected to significantly influence the electronic properties and, consequently, the reactivity of the azetidine ring. nih.gov

Future research will likely focus on leveraging this unique electronic profile to uncover novel transformations. The fluorine atoms can impact the basicity of the azetidine nitrogen and the reactivity of the C-N bonds. nih.gov

Potential Areas of Exploration:

Regioselective Ring-Opening: Investigating how the difluoroethyl group directs the regioselectivity of nucleophilic ring-opening reactions, potentially leading to the synthesis of novel acyclic amines with precisely placed fluorine atoms.

Cycloaddition Reactions: Employing this compound as a dipolarophile or in other cycloaddition reactions to construct more complex heterocyclic systems. The unique stereoelectronics of the fluorinated substituent could lead to unprecedented stereochemical outcomes.

Skeletal Rearrangements: Exploring acid- or metal-catalyzed rearrangements that could lead to the formation of larger, fluorinated nitrogen heterocycles. Copper-catalyzed difluorocarbene insertion has been shown to promote the skeletal expansion of azetidines to γ-lactams, a strategy that could be explored with this substrate. nih.gov

Polymerization: Investigating the ring-opening polymerization of this compound to create novel fluorinated polymers with unique material properties.

Detailed mechanistic studies, aided by computational chemistry, will be crucial in understanding and predicting the outcomes of these new reactions.

Application in Emerging Fields of Chemical Research

The unique combination of a strained, polar azetidine ring and a lipophilic, metabolically stable difluoroethyl group makes this compound a highly attractive building block for various applications.

Emerging Applications:

| Field | Potential Application of this compound | Rationale |

| Medicinal Chemistry | As a bioisosteric replacement for other functional groups in drug candidates to improve properties like metabolic stability, membrane permeability, and binding affinity. researchgate.netacs.orgnih.govcambridgemedchemconsulting.com | The gem-difluoro group can mimic a carbonyl or hydroxyl group while offering improved metabolic stability. The rigid azetidine scaffold provides a defined vector for substituents. |

| Agrochemicals | Incorporation into novel pesticides and herbicides. | Fluorinated compounds are prevalent in modern agrochemicals, often enhancing their efficacy and stability. nih.gov |

| Materials Science | As a monomer for the synthesis of advanced polymers with tailored properties such as thermal stability, chemical resistance, and low surface energy. Azetidines are also being explored as scaffolds for energetic materials. researchgate.netchemrxiv.org | The fluorine content can impart hydrophobicity and other desirable properties to materials. |

| Chemical Biology | Use as a chemical probe to study biological processes. | The unique spectroscopic signature of fluorine (19F NMR) allows for non-invasive monitoring in biological systems. |

The development of robust synthetic routes and a deeper understanding of its reactivity will undoubtedly accelerate the integration of this compound into these and other emerging areas of chemical research, paving the way for new discoveries and innovations.

Q & A

Q. What are the optimal synthetic routes for 3-(1,1-difluoroethyl)azetidine, and how can by-product formation be minimized?

The synthesis of azetidine derivatives often involves nucleophilic substitution or ring-closing reactions. For this compound, introducing the difluoroethyl group typically requires fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-fluorination). Catalytic methods using transition metals (e.g., Pd or Cu) can improve efficiency, as seen in analogous azetidine syntheses . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating the product.

Q. How can researchers characterize the structural and electronic properties of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the azetidine ring structure and difluoroethyl substituent. NMR is particularly useful for identifying fluorine environments, while and NMR resolve ring conformation. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS validates molecular weight. X-ray crystallography provides definitive stereochemical data, though crystallization may require slow evaporation in aprotic solvents . Computational methods (DFT) can predict vibrational spectra and electron density maps for comparison .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Fluorinated azetidines are generally sensitive to hydrolysis under acidic or basic conditions due to ring strain. Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. The difluoroethyl group may enhance lipophilicity but could also increase susceptibility to radical degradation. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition temperatures .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s binding affinity in neurological or inflammatory targets?

The difluoroethyl moiety enhances electronegativity and steric bulk, potentially improving target selectivity. Molecular docking studies (e.g., AutoDock Vina) against proteins like G protein-coupled receptors (GPCRs) or kinases can map interactions. For example, fluorinated azetidines have shown enhanced binding to adenosine A receptors due to hydrophobic and halogen bonding . Comparative MD simulations (100 ns trajectories) with non-fluorinated analogs can quantify binding energy differences (ΔG) .

Q. What in silico strategies are effective for predicting ADME properties of this compound?

Tools like SwissADME or ADMETLab estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 inhibition. The compound’s small size (MW ~147) and moderate logP (~1.5) suggest good blood-brain barrier permeability, but fluorine atoms may increase metabolic stability. QSAR models trained on fluorinated heterocycles can refine predictions. In vitro assays (e.g., Caco-2 permeability) should validate computational results .

Q. How can this compound serve as a building block for advanced materials?

The azetidine ring’s rigidity and fluorination make it suitable for liquid crystals or high-performance polymers. Copolymerization with monomers like styrene or acrylates can enhance thermal stability (T > 150°C). Fluorine’s electron-withdrawing effect improves dielectric properties, relevant for organic electronics. Characterization via small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) is advised .

Q. What strategies resolve contradictions in biological activity data for fluorinated azetidines?

Discrepancies in IC values or selectivity profiles may arise from assay conditions (e.g., buffer ionic strength) or impurity levels. Orthogonal assays (e.g., SPR vs. fluorescence polarization) and rigorous QC (HPLC purity >98%) are critical. Meta-analysis of published SAR data for related compounds (e.g., 3-(trifluoromethyl)azetidines) can identify trends .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.